Pirlindole mesylate is categorized under:
The compound is synthesized from pirlindole, which has a chemical formula of and a molecular weight of approximately 226.32 g/mol. The mesylate salt is formed by reacting pirlindole with methanesulfonic acid, improving its pharmacological properties.
The synthesis of pirlindole mesylate involves several key steps:
This synthesis method highlights the importance of chiral purity and reproducibility, which are essential for pharmaceutical applications.
Pirlindole mesylate has a complex molecular structure characterized by:
The molecular structure can be depicted as follows:
This indicates the presence of both the pirlindole base and the mesylate moiety.
Pirlindole mesylate participates in various chemical reactions primarily related to its pharmacological activity:
Pirlindole mesylate's mechanism of action can be summarized as follows:
Pirlindole mesylate exhibits several notable physical and chemical properties:
These properties are crucial for its effectiveness as an antidepressant.
Pirlindole mesylate has several significant applications in medicine:
Pirlindole mesylate functions as a highly selective, reversible inhibitor of monoamine oxidase A (RIMA), distinguishing it from irreversible, non-selective MAO inhibitors. Its binding kinetics demonstrate rapid association/dissociation with MAO-A, characterized by an inhibition constant (Ki) in the nanomolar range. This reversibility minimizes the "cheese effect" (tyramine-induced hypertension) by allowing dietary tyramine to displace the drug during absorption, reducing systemic tyramine potentiation [1] [3]. The compound exhibits a >100-fold selectivity for MAO-A over MAO-B, preventing critical dopamine depletion in the CNS and reducing peripheral side effects [1] . Pharmacokinetic studies reveal a plasma half-life of ~2 hours in humans, aligning with its transient enzyme inhibition profile [1] [2].
Table 1: Kinetic Parameters of Pirlindole Mesylate’s MAO-A Inhibition
Parameter | Value | Significance |
---|---|---|
MAO-A Selectivity | >100-fold | Avoids MAO-B-associated dopamine depletion |
Elimination Half-life | ~2 hours | Enables transient enzyme inhibition |
Tyramine Potentiation | Low | Reduces hypertensive crisis risk |
The tetracyclic pyrazinocarbazole scaffold of pirlindole mesylate is critical for its MAO-A affinity. The planar carbazole system facilitates π-π stacking within the enzyme’s hydrophobic substrate cavity, while the basic nitrogen in the piperazine ring forms a salt bridge with conserved residues (e.g., Glu215 in human MAO-A) [3] . The 8-methyl group enhances selectivity by sterically hindering binding to the narrower MAO-B active site. Molecular docking studies confirm that the (S)-enantiomer exhibits 3-fold higher binding affinity than the (R)-form due to optimal positioning of the methyl group within the MAO-A gorge [6] [9].
Table 2: Key Structural Features and Their Functional Roles
Structural Feature | Role in MAO-A Binding |
---|---|
Carbazole ring | π-π stacking with FAD cofactor |
Piperazine nitrogen | Ionic interaction with catalytic Glu215 |
8-Methyl group | Steric exclusion from MAO-B active site |
Asymmetric center (C3a) | Differential enantiomer binding affinity |
Beyond MAO-A inhibition, pirlindole mesylate exhibits dual reuptake inhibition for norepinephrine (NE) and serotonin (5-HT). In vitro radioligand binding assays demonstrate moderate affinity for human norepinephrine transporters (NET; IC₅₀ = 120 nM) and serotonin transporters (SERT; IC₅₀ = 380 nM) [1] [2]. This activity augments synaptic monoamine levels through complementary mechanisms:
Pirlindole mesylate elevates norepinephrine (NE) via dual modulation of synthesis and degradation:
Pirlindole and its metabolite dehydropirlindole (formed via MAO-A-catalyzed oxidation) exhibit antioxidant properties independent of MAO inhibition. At pharmacologically relevant concentrations (EC₅₀ = 3–7 μM), they:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7